methyl (6-chloro-4-methyl-2-oxo-7-{2-oxo-2-[4-(pyrrolidin-1-yl)phenyl]ethoxy}-2H-chromen-3-yl)acetate
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Overview
Description
Methyl 2-(6-chloro-4-methyl-2-oxo-7-{2-oxo-2-[4-(1-pyrrolidinyl)phenyl]ethoxy}-2H-chromen-3-yl)acetate is a complex organic compound belonging to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with various functional groups, making it an interesting subject for chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(6-chloro-4-methyl-2-oxo-7-{2-oxo-2-[4-(1-pyrrolidinyl)phenyl]ethoxy}-2H-chromen-3-yl)acetate typically involves multi-step organic reactions. One common method includes the condensation of 6-chloro-4-methyl-2-oxo-2H-chromen-3-carboxylic acid with 4-(1-pyrrolidinyl)phenylacetic acid, followed by esterification with methanol in the presence of a catalyst such as sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(6-chloro-4-methyl-2-oxo-7-{2-oxo-2-[4-(1-pyrrolidinyl)phenyl]ethoxy}-2H-chromen-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the keto group to hydroxyl groups.
Substitution: Halogen substitution reactions can occur at the chloro group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium iodide in acetone.
Major Products
The major products formed from these reactions include various substituted chromen-2-one derivatives, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
Methyl 2-(6-chloro-4-methyl-2-oxo-7-{2-oxo-2-[4-(1-pyrrolidinyl)phenyl]ethoxy}-2H-chromen-3-yl)acetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-(6-chloro-4-methyl-2-oxo-7-{2-oxo-2-[4-(1-pyrrolidinyl)phenyl]ethoxy}-2H-chromen-3-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may
Properties
Molecular Formula |
C25H24ClNO6 |
---|---|
Molecular Weight |
469.9 g/mol |
IUPAC Name |
methyl 2-[6-chloro-4-methyl-2-oxo-7-[2-oxo-2-(4-pyrrolidin-1-ylphenyl)ethoxy]chromen-3-yl]acetate |
InChI |
InChI=1S/C25H24ClNO6/c1-15-18-11-20(26)23(13-22(18)33-25(30)19(15)12-24(29)31-2)32-14-21(28)16-5-7-17(8-6-16)27-9-3-4-10-27/h5-8,11,13H,3-4,9-10,12,14H2,1-2H3 |
InChI Key |
ROHZBSUUDOHNON-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)C3=CC=C(C=C3)N4CCCC4)CC(=O)OC |
Origin of Product |
United States |
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